molecular formula C41H51N7O13 B14222691 L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine CAS No. 652966-74-0

L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine

Cat. No.: B14222691
CAS No.: 652966-74-0
M. Wt: 849.9 g/mol
InChI Key: BLONRTUPQRBJEL-HJCWISJSSA-N
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Description

L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine is a peptide compound composed of seven amino acids: tyrosine, glycine, serine, proline, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like carbodiimides or succinimidyl esters can be used for functional group substitutions.

Major Products Formed

    Oxidation: Formation of dityrosine cross-links.

    Reduction: Formation of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological activities.

    Industry: Utilized in the development of biopharmaceuticals and as a component in various biotechnological processes.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, alter cellular functions, or induce specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-tyrosine: A dipeptide with similar structural features but shorter chain length.

    L-Serine-L-proline: Another dipeptide with different amino acid composition.

    L-Threonine-L-tyrosine: A dipeptide with threonine and tyrosine residues.

Uniqueness

L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine is unique due to its specific sequence of seven amino acids, which imparts distinct structural and functional properties

Properties

CAS No.

652966-74-0

Molecular Formula

C41H51N7O13

Molecular Weight

849.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C41H51N7O13/c1-22(50)35(41(60)61)47-38(57)31(19-25-8-14-28(53)15-9-25)46-39(58)33-3-2-16-48(33)40(59)32(21-49)44-34(54)20-43-37(56)30(18-24-6-12-27(52)13-7-24)45-36(55)29(42)17-23-4-10-26(51)11-5-23/h4-15,22,29-33,35,49-53H,2-3,16-21,42H2,1H3,(H,43,56)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,60,61)/t22-,29+,30+,31+,32+,33+,35+/m1/s1

InChI Key

BLONRTUPQRBJEL-HJCWISJSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N)O

Origin of Product

United States

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